Technical Whitepaper: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine in Modern Drug Discovery
Technical Whitepaper: 6,6-Difluorobicyclo[3.1.0]hexan-3-amine in Modern Drug Discovery
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Physicochemical Profiling, Structural Causality, and Synthetic Methodologies
Executive Summary
The pursuit of novel chemical space in drug discovery has driven the adoption of highly strained, conformationally restricted bicyclic systems. Among these, 6,6-difluorobicyclo[3.1.0]hexan-3-amine has emerged as a privileged building block. By integrating a primary amine into a fused cyclopropane-cyclopentane framework and incorporating a gem-difluoro moiety, this compound offers a unique combination of steric constraint, enhanced lipophilicity, and metabolic resistance. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, specifically highlighting its application in immuno-oncology and central nervous system (CNS) therapeutics[1].
Physicochemical Profiling & Structural Dynamics
Accurate molecular characterization is the foundation of reproducible synthetic chemistry. The compound is commercially available in both its free base and hydrochloride salt forms, with the latter being preferred due to its superior bench stability and handling characteristics.
Quantitative Data Summary
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 2[2] | 3[3] |
| Molecular Weight | 133.14 g/mol [2] | 169.60 g/mol [4] |
| Molecular Formula | C₆H₉F₂N[2] | C₆H₁₀ClF₂N[4] |
| Monoisotopic Mass | 133.0703 Da[5] | 169.047 Da (Salt) |
| Physical State | Liquid / Oil | Solid Powder[4] |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, Room Temp[4] |
Structural Causality in Medicinal Chemistry
The architectural design of 6,6-difluorobicyclo[3.1.0]hexan-3-amine is not arbitrary; it is engineered to solve specific pharmacokinetic challenges:
-
Conformational Restriction: The bicyclo[3.1.0]hexane ring system locks the amine into a rigid spatial orientation. This minimizes the entropic penalty upon binding to target proteins, thereby increasing binding affinity.
-
Metabolic Shielding: The gem-difluorocyclopropane unit acts as an isostere for carbonyl or ether groups while blocking primary sites of cytochrome P450 (CYP) mediated oxidative metabolism[1].
-
Inductive Modulation: The highly electronegative fluorine atoms exert a strong inductive pull through the sigma-bond network, slightly lowering the pKa of the primary amine. This fine-tunes the basicity of the resulting drug candidate, optimizing its membrane permeability and oral bioavailability.
Synthetic Methodology: Amide Coupling Workflow
To successfully incorporate this sterically hindered amine into an Active Pharmaceutical Ingredient (API), standard peptide coupling protocols must be rigorously optimized. The following protocol outlines a self-validating system for synthesizing fluorinated bicyclic amides, commonly utilized in the development of Cbl-b inhibitors[6].
Step-by-Step Protocol: HATU-Mediated Amide Coupling
Objective: Synthesize a target API intermediate via amide bond formation. Reagents: Carboxylic acid partner (1.0 eq), 6,6-difluorobicyclo[3.1.0]hexan-3-amine HCl (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M).
-
Step 1: Electrophile Activation Dissolve the carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes at room temperature.
-
Causality: HATU is explicitly chosen over EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This elevated reactivity is mandatory to overcome the steric hindrance imposed by the bicyclic ring system[6]. DIPEA serves as a non-nucleophilic base, deprotonating the acid without competing for the activated electrophile.
-
-
Step 2: Nucleophilic Addition Introduce 6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride directly into the reaction mixture. Stir for 4–12 hours at room temperature.
-
Causality: Due to the electron-withdrawing nature of the gem-difluoro group, the nucleophilicity of the amine is slightly attenuated. Extended reaction times at room temperature are favored over heating to prevent thermal degradation of the HOAt ester while ensuring complete conversion.
-
-
Step 3: Self-Validating Workup Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Causality: This liquid-liquid extraction is a self-validating purification step. NaHCO₃ hydrolyzes and removes unreacted active ester and HOAt byproducts. The 1M HCl wash selectively protonates and extracts excess DIPEA and unreacted amine into the aqueous layer, leaving only the neutral, covalently bonded amide product in the organic phase.
-
-
Step 4: Analytical Validation Confirm product identity using LC-MS and ¹⁹F-NMR.
-
Causality: ¹⁹F-NMR is the most diagnostic tool here. The chemical shift of the gem-difluoro signals will predictably alter upon the conversion of the primary amine to an amide, confirming successful coupling without the signal overlap typically seen in ¹H-NMR hydrocarbon regions.
-
Workflow of amide coupling using 6,6-difluorobicyclo[3.1.0]hexan-3-amine and HATU activation.
Application in Immuno-Oncology: Cbl-b Inhibition
Beyond its chemical utility, 6,6-difluorobicyclo[3.1.0]hexan-3-amine has proven critical in the synthesis of cutting-edge immunomodulators. Recent patent literature highlights its use in developing inhibitors for the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma-b)[6].
Mechanistic Insight
The ubiquitin-proteasome pathway regulates protein degradation. In the immune system, Cbl-b acts as a negative regulator of T-cell activation by targeting T-cell receptors (TCRs) for ubiquitination and subsequent destruction[6].
By incorporating the 6,6-difluorobicyclo[3.1.0]hexane scaffold into cyano cyclobutyl compounds, researchers have developed potent Cbl-b inhibitors[6]. The fluorinated bicyclic amine fits precisely into the hydrophobic pocket of the Cbl-b enzyme. When the drug binds, it halts the ubiquitination of TCRs. This prevents T-cell degradation, effectively "taking the brakes off" the immune system and driving a robust, sustained anti-tumor immune response[7].
Mechanism of Cbl-b inhibition by bicyclic amide derivatives to enhance anti-tumor immunity.
References
-
NextSDS. "6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link]
-
Chemhui. "6,6-difluorobicyclo[3.1.0]hexan-3-amine_CAS:1393541-13-3." Chemhui Product Information. Available at: [Link]
-
PubChemLite. "SZCZPSZRXWBDBG-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at:[Link]
- Google Patents. "WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." WIPO Patent Database.
- Google Patents. "US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof." US Patent Database.
Sources
- 1. 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride | Benchchem [benchchem.com]
- 2. 6,6-difluorobicyclo[3.1.0]hexan-3-amine_CAS:1393541-13-3 – 化学慧 [chemhui.com]
- 3. nextsds.com [nextsds.com]
- 4. 1955524-13-6|6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. PubChemLite - SZCZPSZRXWBDBG-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
- 7. US20210053986A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof - Google Patents [patents.google.com]
